Cas no 75969-83-4 (CANTHIN-6-ONE, 11-HYDROXY-)

CANTHIN-6-ONE, 11-HYDROXY- 化学的及び物理的性質

名前と識別子

-

- CANTHIN-6-ONE, 11-HYDROXY-

- 11-Hydroxycanthin-6-one

- 11-hydroxy-canthin-6-one

- Amalorin

- CANTHIN-6-ONE,11-HYDROXY

- HMS2268C24

- FS-7526

- SMR001215921

- DTXSID50320200

- HY-116786

- CHEBI:715

- AKOS040760914

- 11-hydroxy-1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one

- 1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione

- E88906

- Q27105336

- NSC-356209

- CS-0066515

- CHEMBL504142

- 75969-83-4

- NSC356209

- CHEBI:165177

- AC1L7M1T

- MLS000574959

- C09212

-

- インチ: InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H

- InChIKey: IZNXKZBIIFOWPU-UHFFFAOYSA-N

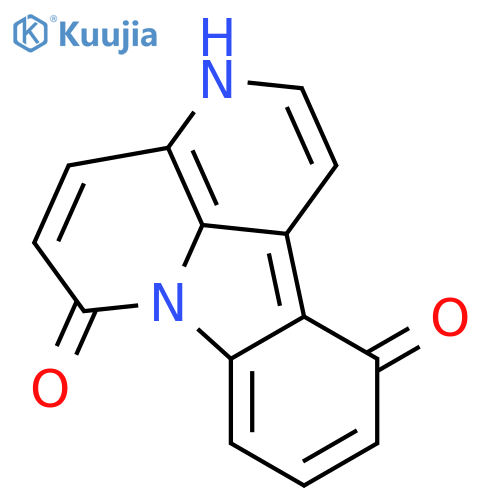

- ほほえんだ: C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4

計算された属性

- せいみつぶんしりょう: 236.05900

- どういたいしつりょう: 236.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 699

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.53±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 327-329 ºC

- ようかいど: 極微溶性(0.61 g/l)(25ºC)、

- PSA: 54.60000

- LogP: 2.14430

CANTHIN-6-ONE, 11-HYDROXY- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN92125-5mg |

11-Hydroxycanthin-6-one |

75969-83-4 | >=98% | 5mg |

$413 | 2023-09-19 | |

| TargetMol Chemicals | TN2583-5 mg |

11-Hydroxycanthin-6-one |

75969-83-4 | 98% | 5mg |

¥ 2,350 | 2023-07-11 | |

| TargetMol Chemicals | TN2583-1 ml * 10 mm |

11-Hydroxycanthin-6-one |

75969-83-4 | 1 ml * 10 mm |

¥ 8100 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2583-1 mL * 10 mM (in DMSO) |

11-Hydroxycanthin-6-one |

75969-83-4 | 1 mL * 10 mM (in DMSO) |

¥ 1650 | 2023-09-08 | ||

| ChemFaces | CFN92125-5mg |

11-Hydroxycanthin-6-one |

75969-83-4 | >=98% | 5mg |

$413 | 2021-07-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2583-5 mg |

11-Hydroxycanthin-6-one |

75969-83-4 | 5mg |

¥4336.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2583-5mg |

11-Hydroxycanthin-6-one |

75969-83-4 | 5mg |

¥ 6750 | 2024-07-20 | ||

| A2B Chem LLC | AH59768-5mg |

11-Hydroxycanthin-6-one |

75969-83-4 | ≥98% | 5mg |

$677.00 | 2024-04-19 |

CANTHIN-6-ONE, 11-HYDROXY- 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

関連分類

- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids Indolonaphthyridine alkaloids

- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids

- Natural Products and Extracts Plant Extracts Plant based Pierreodendron africanum

CANTHIN-6-ONE, 11-HYDROXY-に関する追加情報

Introduction to CANTHIN-6-ONE, 11-HYDROXY- (CAS No. 75969-83-4)

CANTHIN-6-ONE, 11-HYDROXY-, identified by the Chemical Abstracts Service Number (CAS No.) 75969-83-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the class of oxo derivatives, has garnered attention due to its unique structural properties and potential biological activities. The presence of both a carbonyl group at the 6-position and a hydroxyl group at the 11-position imparts distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications and pharmacological exploration.

The compound’s structure is characterized by a rigid bicyclic framework, which is a common motif in natural products and synthetic intermediates. This framework provides a stable backbone for functionalization, allowing chemists to tailor its properties for specific applications. The 11-hydroxy substituent, in particular, plays a crucial role in modulating the compound’s interactions with biological targets. Hydroxyl groups are well-known for their ability to form hydrogen bonds, a key interaction mechanism in many biological processes. This feature makes CANTHIN-6-ONE, 11-HYDROXY- a promising candidate for developing molecules that can interact with proteins or enzymes in a highly specific manner.

In recent years, there has been growing interest in exploring the pharmacological potential of CANTHIN-6-ONE, 11-HYDROXY-. Initial studies have suggested that this compound may exhibit properties relevant to inflammation modulation and immune response regulation. The oxo group at the 6-position can participate in various chemical reactions, including condensation and oxidation processes, which are often employed in drug design to enhance bioavailability and metabolic stability. Furthermore, the hydroxyl group at the 11-position can serve as a site for further derivatization, allowing researchers to create analogs with enhanced efficacy or improved pharmacokinetic profiles.

One of the most compelling aspects of CANTHIN-6-ONE, 11-HYDROXY- is its potential as a lead compound for drug discovery. The combination of structural features makes it an attractive candidate for virtual screening and high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. Computational modeling studies have begun to shed light on how this molecule might interact with biological targets such as kinases and transcription factors. These interactions are critical for understanding its mechanism of action and for designing derivatives that can improve therapeutic outcomes.

Recent advancements in synthetic chemistry have enabled more efficient routes to CANTHIN-6-ONE, 11-HYDROXY-, making it more accessible for research purposes. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to enhance yield and purity. These improvements are essential for conducting detailed biological evaluations without compromising on quality. The ability to produce this compound reliably and in sufficient quantities has accelerated its adoption in both academic and industrial research settings.

The biological activity of CANTHIN-6-ONE, 11-HYDROXY- has been explored in several preclinical models. Initial findings indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, studies suggest that this compound could influence immune cell function, potentially making it useful in treating autoimmune disorders or enhancing vaccine efficacy. These preliminary results are promising but require further validation through rigorous clinical trials.

From a chemical biology perspective, CANTHIN-6-ONE, 11-HYDROXY- serves as an excellent model system for studying molecular recognition processes. Its unique structural features provide insights into how small molecules can interact with biological targets at the atomic level. This information is invaluable for designing drugs that not only bind effectively but also exhibit optimal pharmacokinetic properties. The study of such compounds contributes to our fundamental understanding of drug-receptor interactions and helps inform future drug development strategies.

The synthesis of derivatives of CANTHIN-6-ONE, 11-HYDROXY-* is an active area of research aimed at optimizing its therapeutic potential. By introducing additional functional groups or altering the stereochemistry of existing ones, chemists can fine-tune the molecule’s properties to enhance its bioactivity or reduce side effects. For instance, modifications at the hydroxyl group have shown promise in improving solubility and metabolic stability while maintaining or increasing potency against target enzymes.

The role of computational methods in studying CANTHIN-6-*ONE, 11-HYDROXY-* cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into how this compound behaves within biological systems. These computational approaches complement experimental data by allowing researchers to predict binding affinities, identify key interaction residues, and visualize molecular conformations in real time. Such tools are indispensable for guiding experimental design and optimizing drug candidates.

In conclusion, CANTHIN-*6-*ONE, 11-HYDROXY-* (CAS No., 75969*83*4) represents a fascinating subject of study with significant potential in pharmaceutical research.* Its unique structural features,* combined with promising preliminary biological activity,* make it an attractive scaffold for further exploration.* As synthetic methods improve*and computational tools become more sophisticated,*the future looks bright for harnessing*the full therapeutic potential*of this remarkable compound.* Continued research*will undoubtedly uncover new applications*and deepen our understanding*of its mechanisms of action.*

75969-83-4 (CANTHIN-6-ONE, 11-HYDROXY-) 関連製品

- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)

- 1227578-25-7(5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile)

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)

- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)

- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)

- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)

- 2171682-95-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid)

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)

- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)